Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
Overview
Description
Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Benzofuran derivatives, including ethyl 6-(benzyloxy)benzofuran-2-carboxylate, have been synthesized and studied for their biological activities. For instance, certain benzofuran derivatives have shown anti-HIV activities in human T-lymphocyte cultures (Mubarak et al., 2007).
Hypocholesterolemic Activity
- Some benzofuran compounds have been evaluated for their hypocholesterolemic activity in normolipemic rats. These studies are crucial in understanding the potential therapeutic applications of these compounds in managing cholesterol levels (Goldberg et al., 1977).
Novel Syntheses Techniques
- Innovative methods have been developed for synthesizing benzofuran derivatives. Such advancements are significant for the efficient and cost-effective production of these compounds, which can be utilized in various scientific and pharmaceutical applications (Gao et al., 2011).
Cholinesterase Inhibitory Activity
- Research into benzofuran-2-carboxamide derivatives has revealed their potential as cholinesterase inhibitors. These findings are particularly relevant for the development of treatments for diseases like Alzheimer's (Abedinifar et al., 2018).
Antimicrobial Screening
- Studies on benzofuran derivatives have also explored their antimicrobial properties. This research is crucial for discovering new antimicrobial agents that could be effective against resistant strains of bacteria (Kumari et al., 2019).
Properties
IUPAC Name |
ethyl 6-phenylmethoxy-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-2-20-18(19)17-10-14-8-9-15(11-16(14)22-17)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPLPAMKVRPRIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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